molecular formula C17H17ClN2 B4098786 N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4098786
M. Wt: 284.8 g/mol
InChI Key: OICTZEVTYXCLJJ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a naphthalene ring attached to a pyridine ring through a methanamine linkage, with a hydrochloride group enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with 3-aminomethylpyridine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid and 3-pyridinecarboxylic acid.

    Reduction: N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-2-pyridin-3-ylmethanamine
  • N-(naphthalen-1-ylmethyl)-4-pyridin-3-ylmethanamine
  • N-(naphthalen-2-ylmethyl)-1-pyridin-3-ylmethanamine

Uniqueness

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of both naphthalene and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-2-9-17-15(6-1)7-3-8-16(17)13-19-12-14-5-4-10-18-11-14;/h1-11,19H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICTZEVTYXCLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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